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Compound of Interest

Compound Name: 4-Methyl-3-phenylpentan-2-one
CAS No.: 15934-57-3
Cat. No.: B092613

Get Quote

. J

A Stereochemical & Structural Analysis Guide[1][2]
Executive Summary & Compound Identity

4-Methyl-3-phenylpentan-2-one (also known as

-isopropylphenylacetone) is a sterically crowded ketone formed by the introduction of an
isopropyl group at the alpha-position of phenylacetone.[1][2] Its structure serves as a classic
model for studying steric hindrance in nucleophilic additions and the behavior of diastereotopic
groups in NMR spectroscopy.[2][3]

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b092613#bc-rfq
https://www.benchchem.com/product/b092613/docs?utm_src=pdf-body#comprehensive-spectroscopic-profiling-of-4-methyl-3-phenylpentan-2-one
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141797&Mask=4
https://www.scribd.com/doc/55599439/Phenylacetone
https://www.scribd.com/doc/55599439/Phenylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/219672
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Data
IUPAC Name 4-Methyl-3-phenylpentan-2-one
CAS Number 15934-57-3
C
Molecular Formula H
O
Molecular Weight 176.25 g/mol

One stereocenter (C3).[1][2][4] Exists as a

Chirality racemate (

)[2][3]
Physical State Colorless to pale yellow oil
Boiling Point 115-118 °C (at 28 Torr)

Structural Analysis & Stereochemistry
Connectivity Logic

The molecule consists of a pentan-2-one backbone substituted with a phenyl group at C3 and
a methyl group at C4.[2][3][5] However, rigorous IUPAC analysis reveals the "4-methylpentan-
2-one" chain implies an isopropyl group attached to the chiral C3 position.[2]

C1: Acetyl methyl group.[1][2][3]

C2: Carbonyl carbon.[1][2][3][6]

C3: The chiral center, bonded to Phenyl, Acetyl, Isopropyl, and Hydrogen.[1][2]

C4: The methine carbon of the isopropyl group.[2][3]

C5/C4'": The two methyl groups of the isopropyl moiety.[2][3]

Stereochemical Features
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Unlike its isomer 3-methyl-4-phenylpentan-2-one (which has two stereocenters and exists as
syn/anti diastereomers), 4-Methyl-3-phenylpentan-2-one possesses only one chiral center
(C3).[1112]

o Enantiomers: It exists as a pair of enantiomers (

and

)-[11[2](3]

o Diastereotopic Protons: The most critical spectroscopic feature is the isopropyl group.[2][3]
Because C3 is a chiral center, the two methyl groups on C4 are diastereotopic.[2][3] They
are chemically non-equivalent and will appear as distinct signals in the

H and

C NMR spectra.[2][3]

Spectroscopic Data: The Core Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the differentiation of the isopropyl methyls and the coupling
between the alpha-methine (H3) and the beta-methine (H4).[2]

Table 1:
H NMR Data (CDCI

, 400 MHZz)
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Position

(ppm)

Multiolicit - | Assighment
ultiplici ntegra
plictty 9 (Hz) Logic

Ar-H

7.15-7.35

Phenyl ring
protons
Multiplet 5H - (ortho/meta/p

ara overlap).

[1](2]

H3

3.48

-Methine.[1]
[2][3] Large

indicates anti-
Doublet 1H 10.5 periplanar

preference

with H4 due

to sterics.[1]

[2](3]

H4

2.35

-Methine of
the isopropyl
Multiplet 1H - group (septet

of doublets).
[1][2]

H1

2.08

Acetyl methyl
group (Methyl
ketone).[1][2]
[3]

Singlet 3H -

H5 (Me)

0.98

Diastereotopi
¢ methyl A of
isopropyl.[1]
[2]3]

Doublet 3H 6.6

H5' (Me)

0.76

Doublet 3H 6.6 Diastereotopi
¢ methyl B of
isopropyl.[1]
[21[3]
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Shielded by
phenyl ring
current.[1][2]
[3]

Table 2:

C NMR Data (CDCI

100 MHz)
Position (ppm) Type Assignment
Ketone carbonyl.[1][2]
C2 208.5 C=0[1][2]
[3][6]
Ipso aromatic carbon.
Ar-C 138.2 C(q)
[11[2][3]
Ortho, meta, para
Ar-C 129.1, 1285, 127.0 CH aromatic carbons.[1]
[2]
-Carbon.[1][2][3]
carbonyl and phenyl.
[11[2][3]
Isopropyl methine.[2
C4 315 CH Propy 4
[3]
CH
C1 29.8 Acetyl methyl.[1][2][3]
Diastereotopic
C5/C5' 21.5,20.1 CH isopropyl methyls.[1]
[21[3]
Mass Spectrometry (MS)
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The fragmentation pattern is dominated by the stability of the benzylic radical and the
McLafferty rearrangement.[2][3]

e Molecular lon (Mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline
ng-star-inserted">

):
176[2][4]
» Base Peak:
43 (Acetyl cation,
) or
134 (McLafferty).[2][3]

o Key Fragmentations:
o McLafferty Rearrangement (

134): Migration of a
-hydrogen (from isopropyl methyl) to the carbonyl oxygen, followed by

-cleavage.[2][3] This releases propene (neutral, 42 Da) and forms the enol radical cation of
phenylacetone (

134).[2][3]
o -Cleavage (
43). Cleavage of the Acetyl group.[2][3]

o Benzylic Cleavage (

91): Formation of the tropylium ion

[2]3]

Infrared Spectroscopy (IR)
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e Carbonyl Stretch (

): 1715 cm
(Strong, saturated ketone).[2][3]

e C-H Stretch (Aromatic): 3030-3060 cm
[21[3]

o C-H Stretch (Aliphatic): 2960, 2870 cm
(Enhanced by isopropyl methyls).[2][3]

e Aromatic Overtones: 700, 750 cm
(Monosubstituted benzene).[2][3]

Synthesis & Reaction Pathways[1][2][3][9][10][11]

The synthesis typically involves the alkylation of the phenylacetone enolate.[2][3] This reaction
is sensitive to base selection to avoid poly-alkylation.[1][2][3]

Experimental Protocol (General Alkylation)

e Reagents: Phenylacetone (1.0 eq), Isopropyl lodide (1.2 eq), Sodium Hydride (NaH, 1.1 eq)
or LDA.[2][3]

e Solvent: Anhydrous THF or DMF.[1][2][3]

e Procedure:

o

Generate the enolate of phenylacetone at 0°C using NaH.[2][3]

[¢]

Add isopropyl iodide dropwise.[1][2][3]

[e]

Reflux for 3—6 hours to overcome steric hindrance of the secondary halide.[2][3]

[e]

Quench with NH
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Cl, extract with ether, and distill under reduced pressure.[2][3]

Visualizations
Synthesis and Fragmentation Logic

The following diagram illustrates the synthesis from phenylacetone and the primary mass
spectrometric fragmentation pathway (McLafferty Rearrangement).

Enol Radical Cation

—//;,C_CEL",S-——V (m/z 134)

Phenylacetone iPr-1/ NaH Nucleophilic Subst. 4-Methyl-3-phenylpentan-2-one EI-MS Impact
(C9H100) > (Alkylation) > (Target, MW 176) > NS RENENEENES el

- Propene
(Neutral Loss, 42 Da)

Click to download full resolution via product page

Caption: Synthesis via enolate alkylation and the dominant McLafferty fragmentation pathway
in Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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